5-Oxaspiro[2.4]heptan-6-one
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Overview
Description
5-Oxaspiro[2.4]heptan-6-one: is a heterocyclic compound with the molecular formula C₆H₈O₂ It is characterized by a spirocyclic structure, where a five-membered ring containing an oxygen atom is fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the known synthetic routes for 5-Oxaspiro[2.4]heptan-6-one involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization of the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc . Another method includes the cyclization of dibromoneopentyl glycol in the presence of zinc powder to obtain cyclopropyl dimethanol, which is then subjected to further reactions to yield the desired compound .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[2.4]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, spirocyclic alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
5-Oxaspiro[2.4]heptan-6-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the case of leukotriene antagonists .
Comparison with Similar Compounds
5-Oxaspiro[2.4]heptan-4-one: An isomer with a different position of the oxygen atom.
5-Oxaspiro[2.4]heptane-4,6-dione: A compound with two oxo groups in the spirocyclic structure.
Uniqueness: 5-Oxaspiro[2.4]heptan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of leukotriene antagonists sets it apart from other similar compounds .
Properties
IUPAC Name |
5-oxaspiro[2.4]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDTXNQOEDQFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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